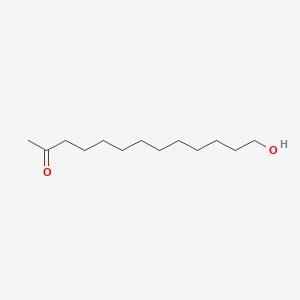
13-Hydroxytridecan-2-one
Overview
Description
13-Hydroxytridecan-2-one is a chemical compound with the molecular formula C13H26O2 . It has a molecular weight of 214.344 . The compound is also known by several synonyms such as 2-Tridecanone,13-hydroxy, 13-hydroxy-2-oxotridecane, 13-Hydroxy-tridecan-2-on, and 13-Hydroxy-2-tridecanone .
Molecular Structure Analysis
The molecular structure of 13-Hydroxytridecan-2-one consists of 13 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 214.193283 . The compound has a density of 0.9±0.1 g/cm3 .Physical And Chemical Properties Analysis
13-Hydroxytridecan-2-one has a boiling point of 316.1±15.0 °C at 760 mmHg . The compound has a flash point of 133.9±13.0 °C . The vapor pressure of the compound is 0.0±1.5 mmHg at 25°C . The index of refraction of the compound is 1.450 .Scientific Research Applications
1. Synthesis of Novel Compounds
- 13-Hydroxytridecan-2-one has been utilized in the synthesis of novel chemical compounds. For instance, it reacts with 2-aminobenzyl alcohol to form new compounds with potential applications in various fields, including pharmaceuticals and materials science (Kaminskiia et al., 2006).
2. Role in Herbicide Development
- Derivatives of 13-Hydroxytridecan-2-one, like 2-(aryloxyacetyl)cyclohexane-1,3-diones, have been developed as herbicidal inhibitors. They show promising results in controlling weed growth in agricultural settings, demonstrating the compound's potential in agrichemical research (Wang et al., 2016).
3. Natural Occurrence and Potential Applications
- In natural settings, 13-Hydroxytridecan-2-one has been identified in certain plants, such as in the roots of Pilocarpus trachyllophus. Understanding its natural occurrence and properties can lead to novel applications in natural product chemistry and drug discovery (Andrade‐Neto et al., 1996).
4. Implications in Cancer Research
- Compounds structurally similar to 13-Hydroxytridecan-2-one, such as 13-Hydroxyoctadecadienoic acid, have shown potential in cancer research. These compounds are studied for their roles in tumor growth regulation, suggesting that derivatives of 13-Hydroxytridecan-2-one could have similar biomedical applications (Shureiqi et al., 1999).
5. Cellular Physiology and Differentiation
- Related compounds like 13-hydroxyoctadecadienoic acid have been implicated in cellular physiology and differentiation. Research in this area can provide insights into cell biology and potential therapeutic applications in diseases related to cell differentiation and metabolism (Bull et al., 1993).
6. Development of Thermotropic Materials
- The synthesis of thermotropic dendrimers using monomers related to 13-Hydroxytridecan-2-one showcases the potential of such compounds in the development of new materials with specific thermal properties (Percec et al., 1994).
7. Stereochemical Analysis in Pharmaceuticals
- Studies involving compounds similar to 13-Hydroxytridecan-2-one, like 2-hydroxymutilin, have important implications in the field of pharmaceuticals, particularly in understanding the stereochemistry of drug molecules (Vogt et al., 2006).
8. Skin Health and Dermatology
- Research into hydroxyoctadecadienoic acids, structurally related to 13-Hydroxytridecan-2-one, has implications in dermatology. These studies explore the effects of such compounds on skin health, including their roles in epidermal hyperproliferation and potential therapeutic applications (Cho & Ziboh, 1994).
9. Antibacterial Properties
- Studies on polyketides derived from marine algae, which include compounds like 13-Hydroxytridecan-2-one, reveal antibacterial properties. Such research is critical in the development of new antibacterial agents and understanding the role of marine-derived compounds in medicine (Djinni et al., 2013).
10. Synthesis of Attractants for Beekeeping
- The synthesis of 13-Hydroxy-2-oxotridecane, closely related to 13-Hydroxytridecan-2-one, for use as a honey-bee attractant highlights an application in beekeeping and agriculture. This demonstrates the potential of such compounds in enhancing agricultural practices and beekeeping (Ishmurato et al., 2001).
properties
IUPAC Name |
13-hydroxytridecan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAVHFRGNAHEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446843 | |
| Record name | 13-hydroxytridecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-Hydroxytridecan-2-one | |
CAS RN |
188980-05-4 | |
| Record name | 13-hydroxytridecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



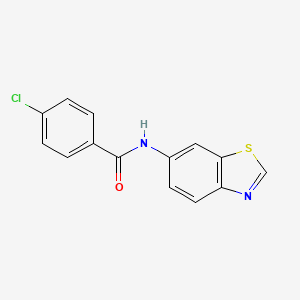
![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate](/img/structure/B3048892.png)
![4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-6,6-dimethyl-](/img/structure/B3048894.png)
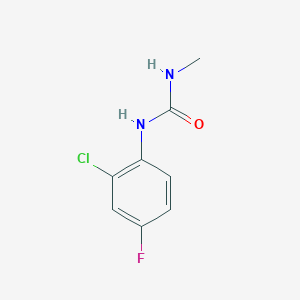
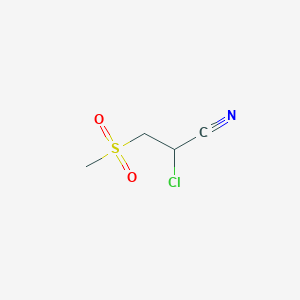
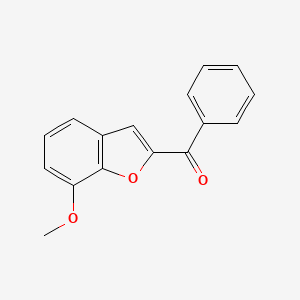
![[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B3048901.png)
![2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3048902.png)
![[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B3048903.png)
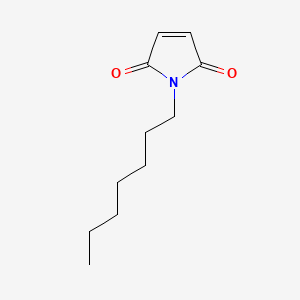

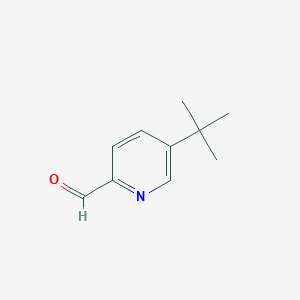

![Methyl 3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3048913.png)